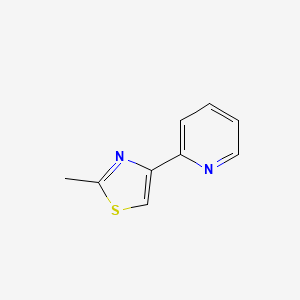

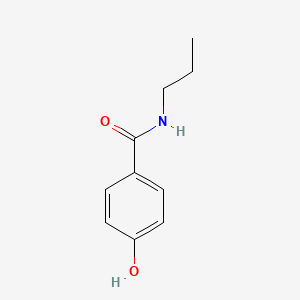

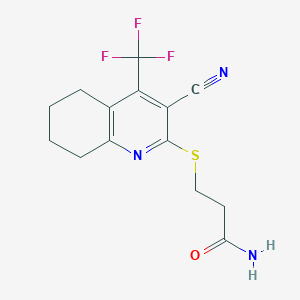

![molecular formula C7H8N4O4 B2561209 1-[(2-氧代-1,3-噁唑烷-5-基)甲基]-1H-1,2,3-三唑-4-羧酸 CAS No. 1339882-40-4](/img/structure/B2561209.png)

1-[(2-氧代-1,3-噁唑烷-5-基)甲基]-1H-1,2,3-三唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is a novel oxazolidinone derivative . It is a potent Fxa inhibitor and provides a simple, fixed-dose regimen for the prevention and treatment of thromboembolic disorders .

Synthesis Analysis

The synthesis of this compound has been developed using commercially available ®-epichlorohydrin and bromobenzene as the starting materials . The key step in the synthesis is a Goldberg coupling . The synthetic route represents a convenient procedure for the production of this compound .

Molecular Structure Analysis

The X-ray crystal structure of this compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Chemical Reactions Analysis

The significant chemical shift values for 1 HNMR, 13 CNMR was summarized at the respective experimental procedures . The reaction is effected optionally in the presence of an auxiliary base, for example triethylamine, diisopropylethylamine or collidine .

Physical And Chemical Properties Analysis

The IUPAC name of this compound is "(S)-2-(((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)carbamoyl)benzoic acid" .

科学研究应用

- 研究人员探索了其对细菌蛋白质合成的抑制作用,特别是针对核糖体RNA亚基。 这一特性使其成为新型抗生素的潜在候选药物 .

- (2-氧代-1,3-噁唑烷-5-基)乙酸是合成其他化合物的中间体。 例如,它可用于通过温和且可用的方法制备 N-((2-氧代-3-取代噁唑烷-5-基)甲基)乙酰胺 .

- 该化合物已用于合成异吲哚衍生物。 例如,® -2-((2-噁唑烷-5-基)甲基)异吲哚-1,3-二酮可通过使其与邻苯二甲酰亚胺钾反应而获得 .

抗菌活性

血栓栓塞性疾病预防

化学合成

异吲哚衍生物

作用机制

Target of Action

The primary target of 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is Factor Xa, a coagulation factor that plays a central role in the coagulation process . Factor Xa is a particularly promising target for antithrombotic therapy .

Mode of Action

1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid: interacts with Factor Xa, inhibiting its activity . The interaction of the compound with Factor Xa results in the prevention and treatment of thromboembolic disorders .

Biochemical Pathways

The inhibition of Factor Xa by 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . The inhibition of Factor Xa disrupts this cascade, preventing the formation of blood clots .

Pharmacokinetics

The pharmacokinetic properties of 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid The interaction of the neutral ligand in the s1 subsite allows for the combination of good oral bioavailability and high potency .

Result of Action

The result of the action of 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is the prevention and treatment of thromboembolic disorders . By inhibiting Factor Xa, the compound prevents the formation of blood clots, reducing the risk of thromboembolic events .

未来方向

The introduction of this compound into the market has led to the need for its efficient production . Much attention has been given to the synthesis of this compound and several synthetic methods for this product were developed . The future directions could involve further optimization of the synthesis process and clinical trials to evaluate its efficacy and safety.

生化分析

Biochemical Properties

The compound 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is known to interact with a variety of biomolecules. It is a highly potent and selective factor Xa (FXa) inhibitor . This means it can inhibit the activity of the enzyme Factor Xa, which plays a crucial role in the coagulation cascade .

Cellular Effects

1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its inhibition of Factor Xa can alter the coagulation cascade, affecting the formation of blood clots .

Molecular Mechanism

The molecular mechanism of 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a Factor Xa inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can change over time. Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid vary with different dosages in animal models .

属性

IUPAC Name |

1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O4/c12-6(13)5-3-11(10-9-5)2-4-1-8-7(14)15-4/h3-4H,1-2H2,(H,8,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKBMEDPJBCALT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CN2C=C(N=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

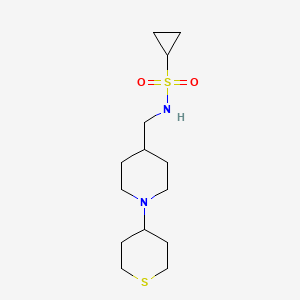

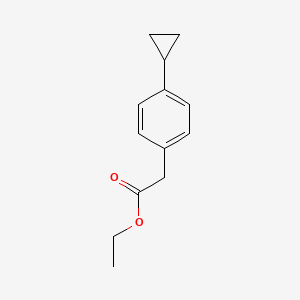

![5-({4-[(2-methoxybenzoyl)amino]phenoxy}methyl)-N-propylisoxazole-3-carboxamide](/img/structure/B2561128.png)

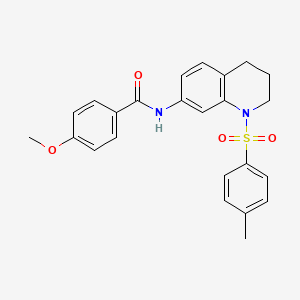

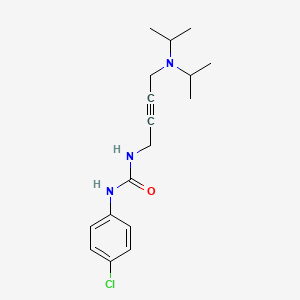

![methyl 2-(2-((5-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2561137.png)

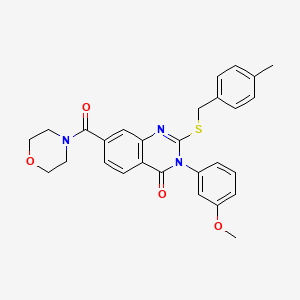

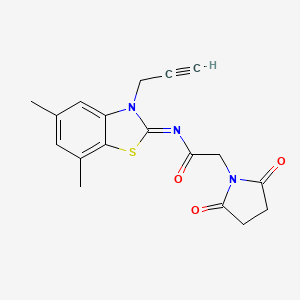

![3-(2-pyridyl)-6-(tetrahydro-2-furanylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2561139.png)

![9-benzyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2561143.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2561144.png)